molecular formula C14H21N3O B6898669 2-Pyridin-3-yl-1-(2,4,6-trimethylpiperazin-1-yl)ethanone

2-Pyridin-3-yl-1-(2,4,6-trimethylpiperazin-1-yl)ethanone

Cat. No.: B6898669
M. Wt: 247.34 g/mol
InChI Key: HBWVXUKWEFNEHD-UHFFFAOYSA-N
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Description

2-Pyridin-3-yl-1-(2,4,6-trimethylpiperazin-1-yl)ethanone is an organic compound with a complex structure that includes a pyridine ring and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-3-yl-1-(2,4,6-trimethylpiperazin-1-yl)ethanone typically involves the reaction of pyridine derivatives with piperazine derivatives under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the piperazine, followed by nucleophilic substitution with a pyridine derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-3-yl-1-(2,4,6-trimethylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce secondary amines.

Scientific Research Applications

2-Pyridin-3-yl-1-(2,4,6-trimethylpiperazin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Pyridin-3-yl-1-(2,4,6-trimethylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, making it useful in catalysis and coordination chemistry. The piperazine ring can interact with biological receptors, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylpiperazine: Shares the piperazine core but lacks the pyridine ring.

    Pyridine-3-carboxaldehyde: Contains the pyridine ring but lacks the piperazine moiety.

    N-Methylpiperazine: Similar piperazine structure but with different substituents.

Uniqueness

2-Pyridin-3-yl-1-(2,4,6-trimethylpiperazin-1-yl)ethanone is unique due to the combination of the pyridine and piperazine rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-pyridin-3-yl-1-(2,4,6-trimethylpiperazin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-11-9-16(3)10-12(2)17(11)14(18)7-13-5-4-6-15-8-13/h4-6,8,11-12H,7,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWVXUKWEFNEHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1C(=O)CC2=CN=CC=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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